Magnesium phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Bone Repair and Regeneration

One of the most promising areas of research for magnesium phosphate is in bone repair and regeneration. Its similarity to the mineral composition of natural bone, biocompatibility, and biodegradability make it an attractive candidate for bone grafts and cements. Studies have shown that magnesium phosphate cements (MPCs) can stimulate bone cell growth and promote bone formation, offering a potential alternative to traditional calcium-based bone repair materials .

Drug Delivery and Nanomedicine

Magnesium phosphate nanoparticles have emerged as potential drug delivery systems due to their biodegradability, controlled release properties, and ability to target specific cells. Researchers are exploring their use in delivering various drugs, including antibiotics, anticancer agents, and gene therapy vectors .

Environmental Applications

The search for sustainable and environmentally friendly alternatives to traditional materials has led to the exploration of magnesium phosphate for environmental applications. Its potential use includes immobilizing heavy metals and other contaminants in soil and water, preventing their spread and promoting environmental remediation .

Other Research Areas

Beyond the areas mentioned above, magnesium phosphate is being investigated for various other scientific research applications, including:

- Fire retardants: Due to its ability to release non-combustible gases upon heating, magnesium phosphate is being explored as a potential fire retardant in building materials.

- Catalysis: Certain forms of magnesium phosphate exhibit catalytic properties, making them potentially useful in various chemical reactions.

- Agriculture: Magnesium phosphate fertilizers are being studied for their potential benefits for plant growth and soil health.

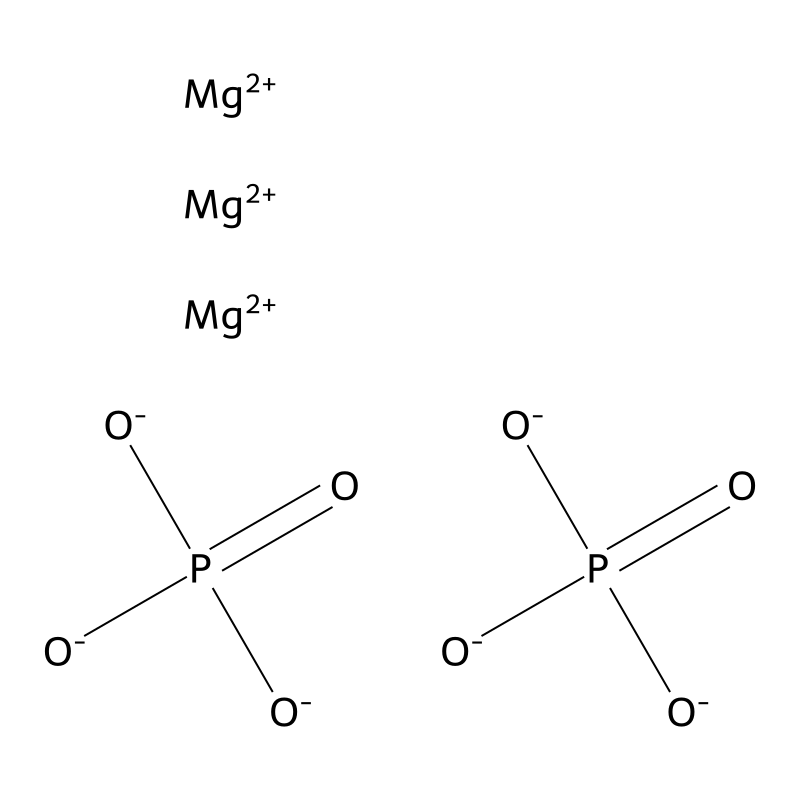

Magnesium phosphate is an important ionic compound with the chemical formula . It consists of magnesium cations () and phosphate anions (), forming a salt characterized by its white crystalline appearance and lack of odor. The compound exists in various hydrated forms, including monomagnesium phosphate, dimagnesium phosphate, and trimagnesium phosphate, which are commonly found in nature, particularly in bones and plant seeds. Magnesium phosphate has a molecular weight of approximately 262.855 g/mol and a density of 2.195 g/mL at 25 °C .

In biological systems, magnesium phosphate serves as a source of magnesium ions (Mg2+). Magnesium is a vital element involved in over 300 biochemical reactions, including energy production, muscle function, and nerve transmission []. The specific mechanism of action depends on the physiological process. For example, magnesium is thought to bind to specific sites on enzymes, activating them and facilitating essential cellular functions [].

- Reaction with Water: When magnesium phosphate reacts with water, it produces phosphoric acid and magnesium hydroxide:

. - Reaction with Hydrochloric Acid: This compound reacts with hydrochloric acid to yield magnesium chloride and phosphoric acid:

. - Precipitation Reaction: Magnesium phosphate can be precipitated by reacting magnesium sulfate with trisodium phosphate:

.

These reactions illustrate the compound's ability to interact with acids and bases, forming various products.

Magnesium phosphate plays a crucial role in biological systems. It is essential for various physiological functions, including muscle contraction and nerve transmission. As a dietary supplement, it helps prevent magnesium deficiency, which can lead to muscle cramps and spasms. Additionally, magnesium phosphate is involved in bone mineralization, making it vital for maintaining bone health . Its presence in plant seeds contributes to the nutrient supply necessary for plant growth.

Several methods are employed to synthesize magnesium phosphate:

- Reaction of Magnesium Metal with Phosphoric Acid:

. - Reaction of Magnesium Hydroxide with Phosphoric Acid:

. - Reaction of Magnesium Oxide with Phosphoric Acid:

. - Precipitation from Trisodium Phosphate and Magnesium Chloride or Sulfate:

This method involves mixing solutions to precipitate magnesium phosphate as a solid .

These methods highlight the versatility of magnesium phosphate synthesis using various magnesium sources.

Magnesium phosphate has diverse applications across multiple fields:

- Nutritional Supplement: It is commonly used as a dietary supplement to provide magnesium and phosphorus, essential for various bodily functions.

- Food Industry: Used as a nutrient source and pH control agent in food products.

- Medicinal Use: Employed in formulations aimed at muscle relaxation and cramp prevention.

- Agriculture: Acts as a fertilizer component due to its nutrient content beneficial for plant growth .

Magnesium phosphate shares similarities with other phosphates but exhibits unique properties that distinguish it:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Monomagnesium Phosphate | Hydrated form; used as a fertilizer | |

| Dimagnesium Phosphate | Less soluble; often used in dietary supplements | |

| Calcium Phosphate | Major component of bones; different cation | |

| Sodium Phosphate | Commonly used as a food additive |

Magnesium phosphate's unique ionic structure allows it to serve specific roles in biological systems and industrial applications that may not be fulfilled by these similar compounds. Its ability to provide both magnesium and phosphorus makes it particularly valuable in nutritional contexts, setting it apart from other phosphates that may focus on one nutrient alone .

Solubility Behavior in Aqueous Media

The solubility characteristics of magnesium phosphate compounds vary significantly depending on their chemical composition and hydration state. Trimagnesium phosphate (Mg₃(PO₄)₂), the most common anhydrous form, exhibits extremely limited solubility in water [1] [2] [3]. The compound is classified as insoluble with a measured solubility of approximately 0.423 g/L at 25°C [4], corresponding to a solubility product constant (Ksp) of 1.04×10⁻¹¹ [5] [4].

The poor aqueous solubility of trimagnesium phosphate stems from the strong ionic interactions between the divalent magnesium cations and trivalent phosphate anions [1] [6]. Unlike many other phosphate salts that readily dissolve in water, magnesium phosphates do not dissociate significantly into their constituent ions in aqueous solutions [1] [2]. This behavior is attributed to the high lattice energy resulting from the charge density of the Mg²⁺ ions and the large, highly charged PO₄³⁻ anions [3] [6].

Table 1: Solubility Behavior of Magnesium Phosphate Forms

| Form | Water Solubility | Solubility Value | Ksp Value | Alternative Solvents |

|---|---|---|---|---|

| Mg₃(PO₄)₂ (anhydrous) | Insoluble | 0.423 g/L at 25°C | 1.04×10⁻¹¹ | Soluble in salt solutions |

| Mg(H₂PO₄)₂ (monomagnesium phosphate) | Soluble | Soluble in H₂O, acids | N/A | Insoluble in alcohol |

| MgHPO₄ (dimagnesium phosphate) | Slightly soluble | 2.13 g/cm³ density | N/A | Soluble in acids |

In contrast to the trimagnesium form, monomagnesium phosphate (Mg(H₂PO₄)₂) demonstrates enhanced water solubility [7] [8]. This increased solubility results from the presence of acidic hydrogen atoms that facilitate protonation and subsequent dissolution [7]. The compound readily dissolves in water and acidic solutions but remains insoluble in alcoholic media [7].

Dimagnesium phosphate (MgHPO₄) exhibits intermediate solubility characteristics, being slightly soluble in water and more readily soluble in acidic solutions [8] [9]. The pH-dependent solubility of magnesium phosphate compounds is particularly noteworthy, with solubility generally increasing under acidic conditions due to protonation of phosphate groups [10].

Alternative dissolution media significantly enhance magnesium phosphate solubility. The compounds show increased solubility in saturated sodium chloride solutions [3] and various salt solutions, suggesting that ionic strength effects and common ion interactions influence dissolution behavior. This property has practical implications for applications requiring controlled release or dissolution of magnesium phosphate materials.

Thermal Decomposition Pathways

The thermal behavior of magnesium phosphate compounds involves complex multi-stage decomposition processes that are highly dependent on the initial hydration state and crystalline structure. Hydrated magnesium phosphates undergo systematic dehydration reactions at elevated temperatures, resulting in the formation of progressively less hydrated phases and ultimately anhydrous products [11] [12] [13].

Magnesium phosphate docosahydrate (Mg₃(PO₄)₂·22H₂O) represents one of the most extensively studied forms regarding thermal decomposition behavior [11]. The compound undergoes complete dehydration in the temperature range of 40-200°C, losing approximately 55.5% of its mass through water elimination [11]. Kinetic analysis using the Coats-Redfern method reveals that the dehydration process follows a third-order chemical reaction mechanism with an average activation energy of 160 kJ/mol [11].

Table 2: Thermal Decomposition Pathways of Magnesium Phosphate Hydrates

| Compound | Temperature Range (°C) | Weight Loss (%) | Activation Energy (kJ/mol) | Products | Mechanism |

|---|---|---|---|---|---|

| Mg₃(PO₄)₂·22H₂O | 40-200 | 55.5 | 160 | Mg₃(PO₄)₂ | Third-order chemical reaction |

| Mg₃(PO₄)₂·4H₂O | 200-275 | Variable | N/A | Mg₃(PO₄)₂·2H₂O | Dehydration |

| MgNH₄PO₄·6H₂O | 50-600 | 38-53 | N/A | Mg₂P₂O₇ | Multi-stage dehydration |

| Mg₂P₂O₇ | 68 (phase transition) | Variable | N/A | α-Mg₂P₂O₇ | Polymorphic transition |

The thermodynamic analysis of the dehydration process indicates that the reactions are endothermic, non-spontaneous, and kinetically fast [11]. The positive enthalpy change (ΔH = 120-221 kJ/mol) confirms the endothermic nature, while the positive Gibbs free energy change (ΔG = 82-85 kJ/mol) indicates that thermal energy input is required to drive the dehydration process [11].

Intermediate hydrated forms such as Mg₃(PO₄)₂·4H₂O undergo sequential dehydration at higher temperatures, typically around 200-275°C, forming lower hydrates including Mg₃(PO₄)₂·2.5H₂O and Mg₃(PO₄)₂·2H₂O before complete water removal [14] [15]. The exact temperatures and mechanisms depend on heating rates, atmospheric conditions, and sample crystallinity [16] [17].

Magnesium ammonium phosphate hexahydrate (MgNH₄PO₄·6H₂O) exhibits a more complex decomposition pathway involving both water and ammonia elimination [12] [13]. The process occurs in multiple stages between 50-600°C, with weight losses of approximately 38% and 53% corresponding to the formation of intermediate phases and ultimately magnesium pyrophosphate (Mg₂P₂O₇) [12] [13].

A particularly interesting thermal phenomenon occurs in magnesium pyrophosphate, which undergoes a solid-phase polymorphic transition near 68°C [13]. This transition involves a significant volume change and represents a reconstructive transformation between low-temperature and high-temperature crystalline modifications [13] [18].

The final thermal treatment at temperatures exceeding 400°C results in the formation of anhydrous magnesium phosphate with enhanced thermal stability and modified physical properties [11] [5]. These thermally treated materials often exhibit improved mechanical properties and altered surface characteristics suitable for specialized applications [11].

Mechanical Strength and Porosity Characteristics

The mechanical properties of magnesium phosphate materials are intrinsically linked to their microstructural characteristics, phase composition, and porosity distribution [19] [20] [21]. Magnesium phosphate cement (MPC) systems, in particular, demonstrate remarkable early strength development and unique porous architectures that distinguish them from conventional Portland cement materials [22] [23] [24].

Compressive strength values for magnesium phosphate cement mortars range from 30.0 to 79.8 MPa depending on the magnesia-to-phosphate ratio, water content, and curing conditions [23] [24]. The rapid strength development is particularly noteworthy, with MPC achieving 90% of its 28-day strength within 7 days [23]. At optimized compositions with a magnesia-to-phosphate ratio of 4.0, compressive strengths can reach 30.0 MPa within 12 hours of mixing [24].

Table 3: Mechanical Strength and Porosity Characteristics

| Property | Mg₃(PO₄)₂ (anhydrous) | MPC Mortar | Hydrated Forms |

|---|---|---|---|

| Density (g/cm³) | 2.195 | Variable | 2.13-2.195 |

| Compressive Strength (MPa) | N/A | 30.0-79.8 | Variable |

| Elastic Modulus (GPa) | 160 (amorphous) | 20.18 (MKP crystals) | 1.15 (hardness) |

| Porosity (%) | N/A | 15.5-83.75 | 63.2-90.7 |

| Average Pore Size (μm) | N/A | 138.7-284.7 | 75-180 |

| Crystal System | Orthorhombic | Mixed phases | Orthorhombic |

The microstructural analysis reveals that MPC materials consist primarily of potassium magnesium phosphate hexahydrate crystals (MgKPO₄·6H₂O, also known as K-struvite) with an elastic modulus of 20.18 GPa and hardness of 1.15 GPa [19]. These crystals form a three-dimensional network structure that provides the primary load-bearing capacity of the material [19] [25].

Porosity characteristics in magnesium phosphate systems are highly variable and controllable through processing parameters. High-porosity magnesium phosphate paste can achieve porosities ranging from 63.2% to 83.75% with corresponding average pore sizes between 138.7 and 284.7 μm [26] [27] [20]. The pore size distribution typically shows a bimodal character with larger macropores (>30 μm) and smaller gel pores (<0.01 μm) [21] [28].

Pore structure analysis using mercury intrusion porosimetry reveals that magnesium phosphate materials contain predominantly air voids rather than capillary pores, distinguishing them from Portland cement systems [24]. This unique pore architecture contributes to reduced chloride penetrability and enhanced durability characteristics [24].

The relationship between porosity and mechanical strength follows predictable trends, with increasing porosity generally correlating with decreased compressive strength [26] [21]. However, the pore wall thickness and connectivity play crucial roles in determining the overall mechanical performance [26] [29]. Materials with optimized pore structures can maintain reasonable strength (2.3-4.7 MPa) even at high porosities (63.2-74%) [26] [27].

Fiber reinforcement can significantly modify the mechanical behavior of magnesium phosphate materials. The addition of polypropylene fibers enhances energy absorption capacity by up to 77% while maintaining structural integrity [25]. However, excessive fiber length (>20 mm) can lead to reduced compressive strength due to non-uniform distribution and matrix disruption [25].

The elastic modulus of amorphous magnesium phosphate phases shows time-dependent evolution, with values decreasing from approximately 51.4 GPa to 29.2 GPa during curing as the material approaches the elastic modulus of crystalline phases [19]. This modulus evolution reflects the ongoing hydration reactions and phase transformations within the cement matrix [19].

Physical Description

Color/Form

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Density

Odor

Melting Point

UNII

Related CAS

Therapeutic Uses

NUTRIENT &/OR DIETARY SUPPLEMENT

Mechanism of Action

Other CAS

Metabolism Metabolites

Associated Chemicals

Trimagnesium phosphate pentahydrate; 7757-87-1[Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 83rd ed. Boca Raton, Fl: CRC Press Inc., 2002-2003., p. 4-67]

Wikipedia

Use Classification

Plastics -> Polymer Type -> N.a.

Plastics -> Pigments agents

Cosmetics -> Bulking; Anticaking; Opacifying

Methods of Manufacturing

REACTION OF MAGNESIUM OXIDE & PHOSPHORIC ACID @ HIGH TEMPERATURES.

General Manufacturing Information

BY-PRODUCT OF CELLULOSE & PAPER MANUFACTURED BY MAGNESIUM BISULFITE PROCESS. IT CONTAINS ABOUT 6% MAGNESIUM & 17% PHOSPHORIC ANHYDRIDE.